(+/-)-JWH 073 Métabolite du N-(3-hydroxybutyl)

Vue d'ensemble

Description

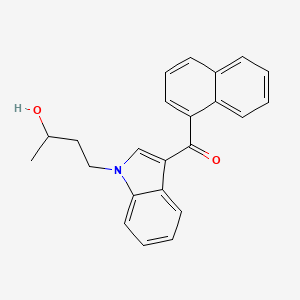

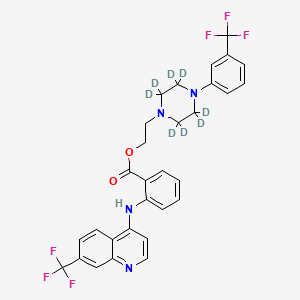

The compound (±)-JWH 073 N-(3-hydroxybutyl) metabolite is a synthetic cannabinoid metabolite. It is a derivative of JWH 073, which is a potent cannabimimetic identified as an adulterant in smoking mixtures . The metabolite is produced during the metabolism of JWH 073 by human liver microsomes in vitro, generated by the oxidation of the aminoalkyl chain .

Applications De Recherche Scientifique

(±)-JWH 073 N-(3-hydroxybutyl) metabolite has several scientific research applications, including:

Forensic Chemistry and Toxicology: Used as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.

Pharmacological Studies: Investigated for its interactions with cannabinoid receptors and potential effects on the human body.

Metabolic Studies: Used to study the metabolism of synthetic cannabinoids and their metabolites in vitro and in vivo.

Mécanisme D'action

Target of Action

The primary target of the compound (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite, also known as [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanoneIt’s known that indole derivatives, which this compound is a part of, have a wide range of biological targets due to their diverse biological activities .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

The compound is a metabolite of fatty acid oxidation, a biochemical pathway that is evolutionarily preserved and can alternate with glucose under conditions of fuel and food deficiency . It’s also known that 3-hydroxybutyrate (3-HB), a key component of this compound, can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate .

Pharmacokinetics

It’s known that 3-hb, a component of this compound, is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose .

Result of Action

It’s known that 3-hb, a component of this compound, has a number of beneficial effects, including inhibiting lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation .

Action Environment

It’s known that 3-hb, a component of this compound, can have its effects influenced by factors such as exercise and caloric restriction .

Analyse Biochimique

Biochemical Properties

The compound [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone plays a significant role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. It primarily interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes. The interaction of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone with these receptors leads to the activation or inhibition of downstream signaling pathways, affecting neurotransmitter release and other cellular responses .

Cellular Effects

The effects of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone on cells are diverse and depend on the cell type and the specific signaling pathways involved. In neuronal cells, this compound can influence cell signaling pathways, including those related to neurotransmitter release, synaptic plasticity, and neuroprotection. It has been shown to modulate gene expression, leading to changes in the production of proteins involved in cell survival, apoptosis, and metabolism . Additionally, [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone exerts its effects through binding interactions with cannabinoid receptors. Upon binding to the CB1 or CB2 receptors, it induces conformational changes that activate or inhibit associated G-proteins. This leads to the modulation of adenylate cyclase activity, resulting in changes in cyclic AMP (cAMP) levels. The compound can also influence ion channel activity, such as calcium and potassium channels, further affecting cellular excitability and signaling . Additionally, [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone may impact gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

The metabolic pathways of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone involve various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and carboxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

The transport and distribution of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments. The localization and accumulation of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can influence its biological activity and interactions with target molecules.

Subcellular Localization

The subcellular localization of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and modulate their activity. The subcellular distribution of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can also affect its stability and degradation, influencing its overall biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (±)-JWH 073 N-(3-hydroxybutyl) metabolite involves the oxidation of the aminoalkyl chain of JWH 073. This process is typically carried out using human liver microsomes in vitro . The exact reaction conditions and reagents used in the synthesis are not widely documented in the available literature.

Industrial Production Methods

The compound is primarily used for research and forensic applications, and its production is likely carried out in specialized laboratories under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions

(±)-JWH 073 N-(3-hydroxybutyl) metabolite undergoes various chemical reactions, including:

Oxidation: The primary reaction involved in its formation from JWH 073.

Substitution: Possible substitution reactions, particularly involving the hydroxyl group.

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving (±)-JWH 073 N-(3-hydroxybutyl) metabolite include:

Oxidizing agents: Used in the initial synthesis from JWH 073.

Solvents: Such as methanol, ethanol, and dimethyl sulfoxide (DMSO) for various reactions.

Major Products

The major product formed from the oxidation of JWH 073 is (±)-JWH 073 N-(3-hydroxybutyl) metabolite itself. Further reactions could lead to various derivatives, depending on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

JWH 018: Another synthetic cannabinoid with similar properties and metabolic pathways.

JWH 250: A related compound with a different chemical structure but similar effects.

AM2201: A potent synthetic cannabinoid with comparable metabolic products.

Uniqueness

(±)-JWH 073 N-(3-hydroxybutyl) metabolite is unique due to its specific metabolic pathway and the presence of the hydroxyl group on the butyl chain. This structural feature distinguishes it from other synthetic cannabinoids and their metabolites, potentially leading to different pharmacological effects and metabolic profiles .

Propriétés

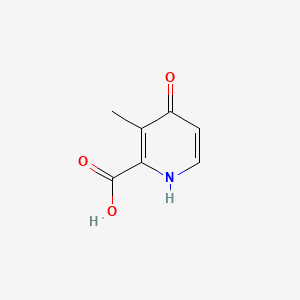

IUPAC Name |

[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRJGJFJMZOUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016929 | |

| Record name | JWH-073 N-(3-Hydroxybutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320363-48-1 | |

| Record name | JWH-073 N-(3-Hydroxybutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can (+/-)-JWH-073 and its metabolites, like the N-(3-hydroxybutyl) metabolite, be detected in biological samples like equine urine?

A1: Yes, the research abstract specifically states that (+/-)-JWH-073 and its N-(3-hydroxybutyl) metabolite were successfully extracted from equine urine and detected by LC-MS/MS. [] This suggests that this analytical technique is suitable for detecting the presence of these compounds in biological matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)

![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)